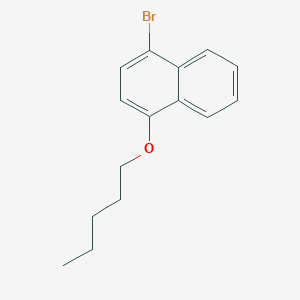

1-Bromo-4-(pentyloxy)naphthalene

Description

1-Bromo-4-(pentyloxy)naphthalene (C₁₅H₁₇BrO) is a halogenated naphthalene derivative featuring a bromine atom at position 1 and a pentyloxy (-O-C₅H₁₁) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry. The pentyloxy group enhances solubility in non-polar solvents, while the bromine atom facilitates nucleophilic substitution or metal-catalyzed transformations.

Properties

Molecular Formula |

C15H17BrO |

|---|---|

Molecular Weight |

293.2g/mol |

IUPAC Name |

1-bromo-4-pentoxynaphthalene |

InChI |

InChI=1S/C15H17BrO/c1-2-3-6-11-17-15-10-9-14(16)12-7-4-5-8-13(12)15/h4-5,7-10H,2-3,6,11H2,1H3 |

InChI Key |

KYPCMXGRSDALTK-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=C(C2=CC=CC=C21)Br |

Canonical SMILES |

CCCCCOC1=CC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The following table compares key properties of 1-bromo-4-(pentyloxy)naphthalene with similar compounds:

Key Observations :

- Substituent Effects: The pentyloxy group increases molecular weight and hydrophobicity compared to smaller substituents (e.g., methoxy or methyl). This enhances solubility in non-polar solvents, which is advantageous for reactions requiring organic phases .

- Boiling Points : Brominated naphthalenes with smaller substituents (e.g., methoxy or methyl) exhibit boiling points around 280–300°C, consistent with their lower molecular weights .

- Halogen Influence : The bromine atom dominates reactivity, enabling cross-coupling reactions, while fluorine (in 1-bromo-4-fluoronaphthalene) may alter electronic properties and metabolic stability .

Reactivity Patterns:

- Cross-Coupling : Bromine at position 1 enables Suzuki-Miyaura coupling with boronic acids, forming biaryl structures. The pentyloxy group’s electron-donating nature may slightly deactivate the ring compared to electron-withdrawing groups .

- Electrophilic Substitution : The pentyloxy group directs electrophiles to the para position relative to the oxygen, though steric hindrance from the pentyl chain may reduce reactivity compared to methoxy analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.